An In-depth Technical Guide to the Mechanism of Action of the THZ Series of Covalent Transcriptional Kinase Inhibitors
An In-depth Technical Guide to the Mechanism of Action of the THZ Series of Covalent Transcriptional Kinase Inhibitors
A Note on TH-Z145: The compound "TH-Z145" is listed by some chemical suppliers as an inhibitor of Geranylgeranyl Diphosphate Synthase (GGPPS). However, there is a lack of primary peer-reviewed scientific literature detailing the discovery, synthesis, and specific mechanism of action for a compound with this exact designation. In contrast, a well-characterized class of covalent inhibitors with a similar nomenclature, the "THZ" series (e.g., THZ1, THZ531), are potent inhibitors of transcriptional Cyclin-Dependent Kinases (CDKs). Given the request for an in-depth guide on core mechanisms and signaling pathways, this document will focus on the extensively documented mechanism of the THZ series of covalent CDK inhibitors. It is plausible that TH-Z145 is a related analog or a mislabeled compound within this scientifically validated class.
Executive Summary
The THZ series of small molecules, including the prototypes THZ1 and THZ531, are potent and selective covalent inhibitors of transcriptional CDKs. These kinases, primarily CDK7, CDK12, and CDK13, are master regulators of the transcription of protein-coding genes by RNA Polymerase II (Pol II). By irreversibly binding to a unique cysteine residue located outside the canonical ATP-binding pocket, these inhibitors allosterically modulate kinase activity. This inhibition leads to a global disruption of transcription, particularly of genes with super-enhancers and those involved in cell identity and the DNA damage response. The downstream consequences include cell cycle arrest and induction of apoptosis, making this class of inhibitors a promising strategy for treating transcriptionally addicted cancers.
Core Mechanism of Action
The central mechanism of action for the THZ series is the covalent inhibition of transcriptional CDKs, which disrupts the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, RPB1. The RPB1 CTD consists of multiple repeats of the heptapeptide (B1575542) sequence Y¹S²P³T⁴S⁵P⁶S⁷, and the phosphorylation status of serine residues at positions 2, 5, and 7 dictates the stage of the transcription cycle.
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THZ1 is a potent covalent inhibitor of CDK7, with significant activity against the closely related CDK12 and CDK13.[1] It covalently targets a unique cysteine residue (Cys312 in CDK7) located on a loop near the kinase active site, conferring high potency and selectivity.[2]
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THZ531 was developed through rational design from THZ1 to be a selective covalent inhibitor of CDK12 and CDK13, with over 50-fold weaker activity against CDK7.[3][4] This selectivity allows for the deconvolution of the specific roles of these kinases.
Inhibition of these kinases has the following key effects on transcription:
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Inhibition of CDK7: As a core component of the general transcription factor TFIIH, CDK7 is responsible for phosphorylating Ser5 and Ser7 of the Pol II CTD during transcription initiation and promoter-proximal pausing.[5] Inhibition by THZ1 blocks this process, preventing the transition from initiation to productive elongation. CDK7 also functions as a CDK-activating kinase (CAK), activating other CDKs involved in cell cycle and transcription, such as CDK9 and CDK12.[6][7]
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Inhibition of CDK12/13: CDK12, in complex with Cyclin K, is the primary kinase responsible for phosphorylating Ser2 of the Pol II CTD during transcriptional elongation.[8][9] This phosphorylation is crucial for recruiting elongation and RNA processing factors.[10] Inhibition by THZ1 or THZ531 leads to a loss of Ser2 phosphorylation, resulting in defective transcriptional elongation, reduced Pol II processivity, and premature termination.[3][4][11] This particularly affects the expression of long genes and genes involved in the DNA damage response (DDR), such as BRCA1.[4]
This disruption of the transcription cycle leads to the downregulation of key oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., MCL-1), ultimately triggering apoptosis in cancer cells that are dependent on high levels of transcription.[6]
Quantitative Data
The inhibitory activities of representative THZ compounds have been characterized through various biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity
| Compound | Target Kinase | Assay Type | IC₅₀ (nM) | Reference |
| THZ1 | CDK7 | In vitro kinase assay | 3.2 | [1][2] |
| THZ1 | CDK12 | In vitro kinase assay | equipotent to CDK7 | |
| THZ1 | CDK13 | In vitro kinase assay | equipotent to CDK7 | |
| THZ531 | CDK12 | Radiometric kinase assay | 158 | [3][4] |
| THZ531 | CDK13 | Radiometric kinase assay | 69 | [3][4] |
| THZ531 | CDK7 | Radiometric kinase assay | 8,500 | [4] |
| THZ531 | CDK9 | Radiometric kinase assay | 10,500 | [4] |
Table 2: Cellular Proliferation and Activity
| Compound | Cell Line | Assay Type | IC₅₀ (nM) | Effect | Reference |
| THZ1 | Jurkat (T-ALL) | Proliferation Assay | 50 | Anti-proliferative | [2] |
| THZ1 | Loucy (T-ALL) | Proliferation Assay | 0.55 | Anti-proliferative | [2] |
| THZ531 | Jurkat (T-ALL) | Proliferation Assay | 50 | Anti-proliferative, Apoptosis | [3][4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Mechanism of transcriptional inhibition by the THZ series.
Caption: Downstream signaling cascade leading to apoptosis.
Experimental Workflow Diagram
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Experimental Protocols
Protocol: In Vitro Radiometric Kinase Assay for CDK12 Inhibition
This protocol is adapted from methodologies used to characterize THZ531.[4]
Objective: To determine the IC₅₀ value of an inhibitor against recombinant CDK12/Cyclin K.
Materials:
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Recombinant active CDK12/Cyclin K complex
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Kinase Buffer (e.g., 40 mM HEPES pH 7.6, 10 mM MgCl₂, 1 mM DTT, 5% glycerol)
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Substrate: Biotinylated peptide corresponding to the Pol II CTD sequence
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[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
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Cold ATP stock solution
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Test inhibitor (e.g., THZ531) serially diluted in DMSO
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Phosphocellulose paper (e.g., P81)
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Wash Buffer (e.g., 0.75% phosphoric acid)
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Scintillation counter and scintillation fluid
Procedure:
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Reaction Setup: Prepare a master mix of CDK12/Cyclin K enzyme in kinase buffer to a final concentration of ~0.2 µM.
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Inhibitor Addition: In a 96-well plate, add 1 µL of serially diluted inhibitor (or DMSO for control) to respective wells.
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Enzyme Addition & Pre-incubation: Add 24 µL of the enzyme master mix to each well. Incubate for 30-60 minutes at room temperature to allow for covalent modification of the kinase by the inhibitor.
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Reaction Initiation: Prepare an ATP/substrate mix containing cold ATP (final concentration ~100-200 µM), [γ-³²P]ATP (~3 µCi per reaction), and CTD peptide substrate (~50 µM). Initiate the kinase reaction by adding 10 µL of this mix to each well.
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Kinase Reaction: Incubate the plate at 30°C for 30 minutes with gentle agitation. The reaction time should be within the linear range of the enzyme.
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Reaction Termination: Stop the reaction by adding 10 µL of 3% phosphoric acid or 50 mM EDTA.
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Substrate Capture: Spot 15 µL from each well onto a square of P81 phosphocellulose paper.
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Washing: Wash the paper squares three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone (B3395972) and let the papers air dry.
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Quantification: Place each paper square into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: Western Blot for RNA Polymerase II CTD Phosphorylation
This protocol describes the detection of changes in Pol II CTD phosphorylation in cells treated with a THZ inhibitor.
Objective: To qualitatively or quantitatively assess the inhibition of CDK7 and/or CDK12 activity in a cellular context.
Materials:
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Jurkat T-cells (or other susceptible cell line)
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Cell culture medium (e.g., RPMI-1640 + 10% FBS)
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THZ inhibitor (e.g., THZ1 or THZ531) dissolved in DMSO
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Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels (6% acrylamide (B121943) is recommended for resolving RPB1)
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PVDF membrane
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Blocking Buffer (e.g., 5% BSA in TBST)
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Primary Antibodies:
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Anti-RNA Pol II CTD repeat YSPTSPS (total Pol II)
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Anti-phospho-RNA Pol II CTD (Ser2)
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Anti-phospho-RNA Pol II CTD (Ser5)
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Anti-phospho-RNA Pol II CTD (Ser7)
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Anti-β-Actin or other loading control
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HRP-conjugated secondary antibody
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Enhanced Chemiluminescence (ECL) substrate
Procedure:
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Cell Culture and Treatment: Seed Jurkat cells at a density of ~0.5 x 10⁶ cells/mL. Allow them to grow for 24 hours. Treat cells with various concentrations of the THZ inhibitor (e.g., 0, 50, 100, 250 nM) for a specified time (e.g., 6 hours).
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Cell Lysis: Harvest cells by centrifugation. Wash once with cold PBS. Lyse the cell pellet on ice using supplemented Lysis Buffer.
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Protein Quantification: Clear the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
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Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a 6% SDS-PAGE gel. Run the gel until adequate separation of high molecular weight proteins is achieved. The unphosphorylated form of RPB1 (IIa) runs at ~220 kDa, while the hyperphosphorylated form (IIo) migrates more slowly.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Analyze the band intensities. A decrease in the signal for phospho-Ser2, -Ser5, or -Ser7 relative to the total Pol II and the loading control indicates inhibition of the respective kinase.
References
- 1. Induction of apoptosis in cells | Abcam [abcam.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for the in vitro reconstruction of site-specifically phosphorylated RNA Pol II to identify the recruitment of novel transcription regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of the RNA polymerase II phosphorylation state in promoter regions by CTD interaction domain-containing proteins RPRD1A and RPRD1B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach - Analyst (RSC Publishing) DOI:10.1039/C6AN01596D [pubs.rsc.org]
- 8. In vitro kinase assay [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. dp.univr.it [dp.univr.it]
- 11. The release of microparticles by Jurkat leukemia T cells treated with staurosporine and related kinase inhibitors to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
